Topoisomerase I/II inhibitor 2
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Overview
Description
Topoisomerase I/II inhibitor 2 is a compound that targets the enzymes topoisomerase I and II, which are crucial for DNA replication, transcription, and repair. These enzymes help manage DNA supercoiling and untangling during cellular processes. Inhibitors of these enzymes are of significant interest in cancer research due to their ability to interfere with DNA replication in rapidly dividing cells, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of topoisomerase I/II inhibitor 2 typically involves multi-step organic synthesis. The process often starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s inhibitory activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Topoisomerase I/II inhibitor 2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce new functional groups, altering the compound’s biological activity .
Scientific Research Applications
Topoisomerase I/II inhibitor 2 has a wide range of scientific research applications:
Chemistry: Used as a tool to study DNA topoisomerase activity and to develop new synthetic methodologies.
Biology: Employed in research to understand the role of topoisomerases in cellular processes and to investigate the mechanisms of DNA damage and repair.
Medicine: Explored as a potential anticancer agent due to its ability to induce DNA damage in rapidly dividing cancer cells. It is also used in preclinical studies to evaluate its efficacy and safety.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing
Mechanism of Action
Topoisomerase I/II inhibitor 2 exerts its effects by stabilizing the topoisomerase-DNA cleavable complex, preventing the relegation step of the catalytic cycle. This results in the accumulation of DNA breaks, ultimately leading to cell death. The compound targets both topoisomerase I and II enzymes, which are involved in different stages of DNA replication and transcription. By inhibiting these enzymes, this compound disrupts the normal cellular processes, making it effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Etoposide: A well-known topoisomerase II inhibitor used in cancer therapy.
Doxorubicin: An anthracycline antibiotic that inhibits topoisomerase II and is used in chemotherapy.
Topotecan: A topoisomerase I inhibitor used in the treatment of ovarian and small cell lung cancer
Uniqueness
Topoisomerase I/II inhibitor 2 is unique in its ability to target both topoisomerase I and II enzymes, providing a broader spectrum of activity compared to compounds that inhibit only one type of topoisomerase. This dual inhibition can enhance its anticancer efficacy and reduce the likelihood of resistance development .
Properties
Molecular Formula |
C19H16N2O4 |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
1-[6-([1,3]dioxolo[4,5-h]isoquinolin-7-yl)-1,3-benzodioxol-5-yl]-N-methylmethanamine |
InChI |
InChI=1S/C19H16N2O4/c1-20-7-12-5-17-18(24-9-23-17)6-13(12)15-4-11-2-3-16-19(25-10-22-16)14(11)8-21-15/h2-6,8,20H,7,9-10H2,1H3 |
InChI Key |
RIMCZMJTNGFZNC-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC2=C(C=C1C3=NC=C4C(=C3)C=CC5=C4OCO5)OCO2 |
Origin of Product |
United States |
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